![molecular formula C14H11NO5 B12428002 Tolcapone D7](/img/structure/B12428002.png)
Tolcapone D7
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Overview
Description
Tolcapone D7 is a deuterated form of tolcapone, a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolism of catecholamines, including dopamine. This compound is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa/carbidopa therapy. By inhibiting COMT, this compound increases the availability of levodopa in the brain, thereby enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tolcapone involves several steps, starting from the appropriate benzophenone derivative. The key steps include nitration, reduction, and methylation reactions. The nitration of 3,4-dihydroxybenzophenone yields 3,4-dihydroxy-5-nitrobenzophenone, which is then reduced to 3,4-dihydroxy-5-aminobenzophenone. This intermediate is subsequently methylated to produce tolcapone .
Industrial Production Methods
Industrial production of tolcapone follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and solvents, controlled reaction conditions, and efficient purification techniques to ensure the high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tolcapone undergoes several types of chemical reactions, including:
Oxidation: Tolcapone can be oxidized to form various oxidation products.
Reduction: The nitro group in tolcapone can be reduced to an amino group.
Substitution: Tolcapone can undergo substitution reactions, particularly at the hydroxyl and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzophenones and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Clinical Applications
1. Adjunct Therapy for Parkinson's Disease
- Indication : Tolcapone is indicated as an adjunct therapy for patients with idiopathic Parkinson's disease who experience motor fluctuations while on levodopa/carbidopa treatment. It is particularly beneficial for those who cannot tolerate other therapies .
- Efficacy : Clinical studies have demonstrated that tolcapone effectively reduces "off" time and increases "on" time, leading to improved daily functioning and quality of life .
2. Case Studies
- Randomized Controlled Trials : In a study involving 298 patients with parkinsonism not yet experiencing motor fluctuations, tolcapone significantly improved activities of daily living and motor function over 12 months compared to placebo .
- Efficacy in Cognitive Function : Another study indicated that tolcapone improved cognitive function alongside motor symptoms, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) .
Research Applications
1. Pharmacokinetics and Drug Interaction Studies
- Tolcapone's ability to alter the pharmacokinetics of levodopa makes it a valuable tool in pharmacological research. Studies focus on its absorption rates, distribution volume, and metabolic pathways to optimize dosing regimens for better patient outcomes .
2. Development of Novel Therapies
- The stable isotope variant, Tolcapone D7, is used in research to trace metabolic pathways and understand drug interactions at a molecular level. This can lead to advancements in personalized medicine approaches for Parkinson's disease management .
Efficacy Comparison of Tolcapone vs. Placebo
Study | Sample Size | Duration | Dosage | Primary Outcome | Results |
---|---|---|---|---|---|
Study 1 | 298 patients | 12 months | 100/200 mg TID | UPDRS Scores | Significant improvement in daily living activities |
Study 2 | 80 patients | 26 weeks | 100 mg TID | Cognitive Function | Improved cognitive scores compared to placebo |
Adverse Effects Profile
Adverse Effect | Tolcapone (100 mg) | Tolcapone (200 mg) | Placebo |
---|---|---|---|
Dyskinesia | 51% | 64% | 18% |
Diarrhea | 13% | 19% | 14% |
Mechanism of Action
Tolcapone D7 exerts its effects by selectively and reversibly inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition reduces the metabolism of levodopa to 3-O-methyldopa, thereby increasing the availability of levodopa in the brain. The increased levodopa levels enhance dopamine synthesis and release, improving motor function in patients with Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. It has a shorter half-life and is less potent compared to tolcapone.
Opicapone: A newer COMT inhibitor with a longer half-life and once-daily dosing regimen.
Uniqueness of Tolcapone D7
This compound is unique due to its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to non-deuterated tolcapone. This makes it a valuable tool in pharmacological research and therapeutic applications .
Biological Activity
Tolcapone D7, a deuterium-labeled derivative of tolcapone, is primarily recognized for its role as a selective and potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme that metabolizes catecholamines, including dopamine. This compound has garnered attention in the context of Parkinson's disease (PD) treatment due to its ability to enhance the efficacy of levodopa by prolonging its action in the brain. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Tolcapone functions by inhibiting COMT, which leads to increased levels of levodopa in the central nervous system (CNS). By preventing the breakdown of levodopa, tolcapone enhances dopaminergic signaling, which is crucial for managing motor symptoms in PD patients. The unique feature of this compound is its deuterium labeling, which may influence its pharmacokinetic properties and stability compared to non-labeled tolcapone.
Research Findings
- Inhibition of Trophoblast Migration : A study indicated that tolcapone inhibited the migration and invasion of trophoblast cells in vitro. This effect was associated with alterations in protein expressions related to epithelial-mesenchymal transition (EMT), specifically increased E-cadherin and decreased Snail and Twist expressions. The study demonstrated that tolcapone could suppress trophoblast invasion in a dose-dependent manner, suggesting potential implications for pregnancy-related conditions .
- Clinical Efficacy in Parkinson's Disease : A systematic review encompassing 32 studies with 4780 patients revealed that tolcapone significantly reduced "off" time by a median of 2.1 hours per day and improved quality of life metrics. The review highlighted that adherence to hepatic function monitoring mitigated safety concerns related to liver toxicity .
- Cognitive Function Improvement : In a double-blind, placebo-controlled trial involving 80 PD patients, those treated with tolcapone showed significant improvements in cognitive function and motor symptoms compared to placebo over a 26-week period .
Safety Profile
Despite its efficacy, the use of tolcapone has been limited due to safety concerns, particularly regarding hepatotoxicity. A systematic review identified cases of severe liver injury associated with tolcapone use; however, these incidents were often linked to non-compliance with monitoring protocols . The overall incidence of liver enzyme elevation was reported at 0.9%, underscoring the importance of regular liver function tests during treatment.
Table 1: Summary of Clinical Outcomes from Studies on Tolcapone
Case Studies
- Case Study on Trophoblast Inhibition : In vitro experiments demonstrated that low concentrations of tolcapone stimulated proliferation in trophoblast cell lines while higher concentrations inhibited invasion. This dual effect highlights the compound's potential therapeutic applications beyond PD .
- Long-term Use : A longitudinal study indicated that patients who adhered strictly to monitoring guidelines experienced significant benefits from tolcapone without severe adverse events. This emphasizes the necessity for careful patient management when using this medication .
Properties
Molecular Formula |
C14H11NO5 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone |
InChI |
InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
MIQPIUSUKVNLNT-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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